2,4-Dimethoxy-6-methylpyrimidine
Description
The exact mass of the compound 2,4-Dimethoxy-6-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111329. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWINPXUCNYESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296769 | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-23-9 | |
| Record name | 7781-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Reaction Mechanisms of 2,4-Dimethoxy-6-methylpyrimidine
[1]
Executive Summary & Chemical Profile
2,4-Dimethoxy-6-methylpyrimidine acts as an electron-rich pyrimidine scaffold.[1] Unlike electron-deficient pyrimidines that are prone to ring opening or nucleophilic attack, the presence of two methoxy groups (positions 2, 4) and a methyl group (position 6) significantly increases the electron density of the ring, particularly at the C-5 position .[1]
This guide explores the three primary vectors of its reactivity:
-
Electrophilic Aromatic Substitution (SEAr) at C-5.
-
Radical Functionalization of the C-6 methyl group.
-
Nucleophilic Displacement (SNAr) of the methoxy substituents.
Chemical Identity
| Property | Data |
| IUPAC Name | 2,4-Dimethoxy-6-methylpyrimidine |
| CAS Number | 7781-23-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Key Functional Groups | 2,4-Dimethoxy (Activators, Leaving Groups), 6-Methyl (Benzylic-like reactivity) |
Synthesis of the Core Scaffold
The most robust industrial route to 2,4-dimethoxy-6-methylpyrimidine utilizes Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichloro-6-methylpyrimidine.[1]
Mechanism: Double SNAr
The reaction proceeds via a stepwise displacement of the chloride ions by methoxide nucleophiles.[1]
-
Activation: The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms and chlorine substituents.[1]
-
Addition: The methoxide ion (MeO⁻) attacks the C-4 position (kinetically favored due to less steric hindrance and para-like conjugation with N-1) or C-2.[1]
-
Elimination: Chloride is expelled, restoring aromaticity.
-
Repetition: The second chloride is displaced to yield the dimethoxy product.
Experimental Protocol
Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Sodium Methoxide (2.5 eq), Anhydrous Methanol.
-
Preparation: Dissolve sodium metal in anhydrous methanol to generate a 25% w/w sodium methoxide solution under N₂ atmosphere.
-
Addition: Cool the methoxide solution to 0–5°C. Slowly add a solution of 2,4-dichloro-6-methylpyrimidine in methanol dropwise over 30 minutes. Control exotherm to <10°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the mono-substituted intermediate.[1]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.[1]
Synthesis Workflow Diagram
Caption: Stepwise synthesis from 6-methyluracil via chlorination and subsequent double nucleophilic substitution.
Reactivity Profile & Mechanisms[1][3]
A. Electrophilic Aromatic Substitution (C-5)
The C-5 position is the "nucleophilic hotspot" of the molecule.[1] The two methoxy groups and the methyl group all direct electrophiles to this position (ortho/para directors).[1]
-
Nitration: Reaction with HNO₃/H₂SO₄ yields 2,4-dimethoxy-6-methyl-5-nitropyrimidine .[1]
-
Halogenation: Reaction with NBS or Br₂ in acetic acid yields the 5-bromo derivative.[1]
-
Vilsmeier-Haack: Reaction with POCl₃/DMF introduces a formyl group (-CHO) at C-5.[1]
Mechanism (Nitration):
-
Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻.[1]
-
Attack: The π-electrons at C-5 attack the nitronium ion (NO₂⁺).[1]
-
Sigma Complex: A resonance-stabilized carbocation forms.[1] The positive charge is delocalized onto N-1 and N-3, but stabilized by the electron-donating methoxy oxygens.[1]
-
Re-aromatization: A base (HSO₄⁻) abstracts the proton at C-5, restoring the aromatic system.[1]
B. Radical Functionalization (C-6 Methyl)
The methyl group at C-6 is "benzylic" in nature (attached to an aromatic ring).[1] However, the electron-deficient nature of the pyrimidine ring (relative to benzene) can make hydrogen abstraction slightly more difficult unless radical initiators are used.[1]
-
Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN yields 2,4-dimethoxy-6-(bromomethyl)pyrimidine .[1]
-
Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (pyrimidine-6-carbaldehyde).[1]
C. Nucleophilic Displacement (Methoxy Groups)
While methoxy groups are generally poor leaving groups, the pyrimidine ring activates them.
Detailed Experimental Protocols
Protocol A: Nitration at C-5
This protocol synthesizes 2,4-dimethoxy-6-methyl-5-nitropyrimidine .[1]
-
Setup: Place 2,4-dimethoxy-6-methylpyrimidine (10 mmol) in a round-bottom flask.
-
Acid Addition: Add concentrated H₂SO₄ (5 mL) dropwise at 0°C. Caution: Exothermic.
-
Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 mL). Add this mixture dropwise to the reaction flask while maintaining temperature below 10°C.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate should form.[1][2]
-
Isolation: Filter the solid, wash with cold water until neutral pH, and dry in a vacuum oven.
Protocol B: Radical Bromination (Side-Chain)
This protocol yields 6-(bromomethyl)-2,4-dimethoxypyrimidine , a versatile intermediate for coupling.[1]
-
Reagents: Substrate (10 mmol), NBS (11 mmol), AIBN (0.5 mmol), CCl₄ or Benzotrifluoride (solvent).
-
Reflux: Dissolve substrate in solvent. Add NBS and AIBN.[1]
-
Initiation: Heat to reflux (80°C) under an inert atmosphere (Argon). Irradiate with a tungsten lamp if initiation is slow.[1]
-
Completion: Monitor by TLC (approx. 4–8 hours).
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][3][4]
-
Purification: Evaporate solvent. The product is often lachrymatory and unstable; use immediately or store at -20°C.[1]
Mechanism Diagram: C-5 Electrophilic Attack
Caption: Mechanism of electrophilic aromatic substitution at the activated C-5 position.
References
-
Synthesis of Pyrimidine Intermediates
-
Nitration of Pyrimidines
-
Nucleophilic Substitution Patterns
-
General Pyrimidine Chemistry
-
Product Data
Sources
- 1. US2525508A - Nitration of o-substituted aromatic amines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]
- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Characterization of 2,4-Dimethoxy-6-methylpyrimidine and its Analogs
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2,4-Dimethoxy-6-methylpyrimidine and its analogs represent a class of molecules with significant potential in drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the essential methodologies for the synthesis and detailed characterization of these compounds. We delve into the causality behind experimental choices in synthetic protocols and provide a thorough examination of the analytical techniques pivotal for structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating systems for the robust characterization of this important class of molecules.
Introduction: The Significance of the Pyrimidine Core
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids, DNA and RNA, making its derivatives of profound interest in medicinal chemistry.[1] The structural versatility of the pyrimidine ring allows for a wide array of substitutions, leading to a diverse range of pharmacological activities.[2] Derivatives of pyrimidine have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3] The subject of this guide, 2,4-Dimethoxy-6-methylpyrimidine, and its analogs are key intermediates in the synthesis of various bioactive molecules, including sulfonylurea herbicides and potential therapeutics targeting critical cellular pathways.[4][5] A thorough and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and efficacy in downstream applications.
Synthesis of 2,4-Dimethoxy-6-methylpyrimidine: A Guided Pathway
The synthesis of 2,4-Dimethoxy-6-methylpyrimidine can be efficiently achieved through the nucleophilic substitution of a di-chlorinated pyrimidine precursor. The following protocol is a robust and reproducible method for laboratory-scale synthesis.
Synthetic Workflow Diagram
Caption: Synthetic route to 2,4-Dimethoxy-6-methylpyrimidine.
Experimental Protocol: Synthesis from 2,4-Dichloro-6-methylpyrimidine
This protocol is based on the well-established reactivity of chloropyrimidines towards nucleophilic displacement.[5][6]
Step 1: Preparation of the Sodium Methoxide Solution
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.5 g of sodium metal (cut into small pieces) to 50 mL of anhydrous methanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has reacted, cool the resulting sodium methoxide solution to room temperature.
Step 2: Nucleophilic Substitution
-
Dissolve 5.0 g of 2,4-dichloro-6-methylpyrimidine in 30 mL of anhydrous methanol in a separate flask.[6]
-
Slowly add the 2,4-dichloro-6-methylpyrimidine solution to the freshly prepared sodium methoxide solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water (50 mL) and dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2,4-Dimethoxy-6-methylpyrimidine as a white to off-white solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2,4-Dimethoxy-6-methylpyrimidine and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[7]
-
Expected Spectrum of 2,4-Dimethoxy-6-methylpyrimidine:
-
A singlet for the methyl protons at the C6 position.
-
Two distinct singlets for the two methoxy group protons at the C2 and C4 positions.
-
A singlet for the proton at the C5 position of the pyrimidine ring.
-
-
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
-
Data Acquisition: Typically recorded on the same instrument as the ¹H NMR spectrum, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Expected Spectrum of 2,4-Dimethoxy-6-methylpyrimidine:
-
Signals corresponding to the carbon of the C6-methyl group.
-
Signals for the carbons of the two methoxy groups.
-
Signals for the C2, C4, C5, and C6 carbons of the pyrimidine ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached nitrogen and oxygen atoms.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent.
-
Expected Salient Peaks for 2,4-Dimethoxy-6-methylpyrimidine:
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1500-1600 cm⁻¹
-
C-O stretching (methoxy groups): ~1050-1250 cm⁻¹
-
C-N stretching: ~1300-1400 cm⁻¹
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Expected Data for 2,4-Dimethoxy-6-methylpyrimidine:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (154.17 g/mol ).[9]
-
Fragmentation Pattern: Characteristic fragment ions resulting from the loss of methyl groups, methoxy groups, or cleavage of the pyrimidine ring can be observed.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.
-
Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase.
-
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water is a common choice.
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs strongly (e.g., ~254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
-
Characterization Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | [9] |
| Appearance | White to off-white solid | |
| Melting Point | 67-71 °C |
Note: Spectroscopic data (NMR, IR, MS) for 2,4-Dimethoxy-6-methylpyrimidine is based on expected values for this structure and analysis of closely related analogs. Experimental data should be acquired for definitive characterization.
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction is the gold standard.
Crystallography Workflow
Caption: Workflow for X-ray crystallographic analysis.
Protocol for Single Crystal Growth and Analysis
-
Crystal Growth:
-
Dissolve the purified 2,4-Dimethoxy-6-methylpyrimidine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.
-
Select a well-formed, single crystal of appropriate size for data collection.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Applications in Drug Development: Targeting Cellular Signaling
Pyrimidine derivatives are prominent scaffolds in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[10][11] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime therapeutic target.[10]
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine analog.
The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain.[12] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. The methoxy and methyl groups on the pyrimidine ring can be modified to enhance binding affinity and selectivity for the target kinase.
Conclusion
The comprehensive characterization of 2,4-Dimethoxy-6-methylpyrimidine and its analogs is a critical step in their development for various applications. This guide has outlined a systematic and robust approach, from synthesis to detailed structural and purity analysis. By employing a combination of spectroscopic, chromatographic, and crystallographic techniques, researchers can ensure the identity, purity, and three-dimensional structure of these important molecules. The insights gained from such detailed characterization are invaluable for advancing the design and development of novel pyrimidine-based compounds in both the pharmaceutical and agrochemical industries.
References
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MySkinRecipes. 2,4-Dimethoxy-6-methylpyrimidine. (URL: [Link])
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL: [Link])
-
PubMed. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (URL: [Link])
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (URL: [Link])
-
NIH. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])
-
NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (URL: [Link])
-
RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (URL: [Link])
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (URL: [Link])
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: [Link])
- Google Patents. Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (URL: )
-
ResearchGate. Clinically approved pyrimidine scaffolds as EGFR inhibitors. (URL: [Link])
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (URL: [Link])
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: [Link])
-
PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (URL: [Link])
-
PubChem. 2-Amino-4,6-dimethoxypyrimidine. (URL: [Link])
-
ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. (URL: [Link])
-
MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (URL: [Link])
-
Journal for Research in Applied Sciences and Biotechnology. Role of Pyrimidine Derivatives in the Treatment of Cancer. (URL: [Link])
-
PubChem. 2,4-Dimethoxy-6-methylheptane. (URL: [Link])
-
ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. (URL: [Link])
-
Supporting Information. (URL: [Link])
-
Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. (URL: [Link])
-
Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (URL: [Link])
-
Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (URL: [Link])
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (URL: [Link])
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Methodological & Application
Application Notes & Protocols: A Guide to the Experimental Methylation of Pyrimidine Rings
For researchers, scientists, and drug development professionals, the targeted methylation of pyrimidine rings is a cornerstone of epigenetic research and therapeutic development. This guide provides an in-depth exploration of the experimental procedures for pyrimidine methylation, elucidating the underlying principles and offering detailed, field-proven protocols.
Introduction: The Significance of Pyrimidine Methylation
The methylation of pyrimidine bases, particularly the C5 position of cytosine to form 5-methylcytosine (5mC), is a fundamental epigenetic modification that plays a critical role in gene regulation, cellular differentiation, and development.[1][2] This process is enzymatically catalyzed by DNA methyltransferases (DNMTs) and serves as an epigenetic switch, often leading to gene silencing when occurring in promoter regions.[2][3] Aberrant DNA methylation patterns are hallmarks of various diseases, most notably cancer, making the study and manipulation of pyrimidine methylation a fertile ground for diagnostics and therapeutics.[1][4] Beyond the well-known 5mC, other methylated pyrimidines and their derivatives, such as 5-hydroxymethyluracil, are also of significant biological interest.[5]
This document details both chemical and enzymatic methodologies for the methylation of pyrimidine rings, providing the "why" behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively.
Part 1: Chemical Methylation Strategies
Chemical synthesis offers a direct route to modified pyrimidines, providing access to compounds not readily formed by enzymatic processes. These methods are invaluable for creating standards, probes, and novel therapeutic agents.
Reductive Amination Approach for 5-Methylpyrimidine Synthesis
A common strategy for introducing a methyl group at the C5 position of a pyrimidine ring, such as converting uracil to thymine, involves the formation of a 5-hydroxymethyl intermediate followed by reduction.
Causality Behind Experimental Choices:
-
Formaldehyde: Serves as the one-carbon donor to introduce the hydroxymethyl group at the electron-rich C5 position of the pyrimidine ring.
-
Reduction: The subsequent reduction of the hydroxymethyl group to a methyl group is a critical step. Catalytic hydrogenation using a catalyst like platinum (IV) oxide is an effective method.[1]
Experimental Protocol: Synthesis of 5-Methyl-2'-deoxycytidine [1]
-
Hydroxymethylation: Dissolve the starting nucleoside (e.g., 2'-deoxyuridine) in a suitable solvent. Add deuterated formaldehyde followed by a reducing agent.
-
Reduction: Dissolve the resulting hydroxymethyl nucleoside (1 g, 3.8 mmol) in a 50% acetic acid solution (100 ml).
-
Add platinum (IV) oxide (1.5 g) to the solution.
-
Stir the reaction mixture for 1.5 hours under a hydrogen gas atmosphere. It is recommended to bubble the mixture with fresh hydrogen gas every 15 minutes.
-
After the reaction is complete, remove the catalyst by filtration.
-
The resulting product, such as thymidine, can then be converted to the corresponding 5-methyl-2′-deoxycytidine derivative.
Direct Methylation using Methylating Agents
Direct methylation can be achieved using various methylating agents, though some, like iodomethane, are hazardous due to their high toxicity and low boiling point.[6] Alternative, milder methods are continuously being developed.
Rhodium-Catalyzed C-3/5 Methylation of Pyridines
A novel approach for the direct methylation of pyridine rings at the C-3 and C-5 positions utilizes formaldehyde as the methyl source in a rhodium-catalyzed reaction.[7] This method is notable for its use of readily available reagents and operates under relatively mild conditions.[7]
Table 1: Comparison of Chemical Methylation Reagents
| Reagent | Advantages | Disadvantages | Citations |
| Iodomethane | Effective methylating agent. | Highly toxic, low boiling point, requires strong base. | [6] |
| Tf₂O Activation | Milder reaction conditions compared to iodomethane. | Two-step, one-pot process. | [6] |
| Formaldehyde (with Rh catalyst) | Readily available, mild conditions. | Specific to C-3/5 positions of pyridines. | [7] |
| Methanol (vapor phase) | Can be used for direct methylation. | Requires high temperatures (250-320 °C) and a specific catalyst. | [8] |
Part 2: Enzymatic Methylation Strategies
Enzymatic methods offer high specificity for methylating pyrimidines within a biological context, such as DNA. These techniques are central to studying the effects of DNA methylation in vitro.
In Vitro DNA Methylation using M.SssI Methyltransferase
M.SssI is a bacterial DNA methyltransferase that methylates cytosine residues at CpG dinucleotides. It is a valuable tool for creating hypermethylated DNA controls for methylation-sensitive assays.
Causality Behind Experimental Choices:
-
S-adenosylmethionine (SAM): The universal methyl donor for biological methylation reactions, including those catalyzed by DNMTs.[2]
-
Heat Inactivation: Denatures the methyltransferase, stopping the reaction and facilitating subsequent purification.
Experimental Protocol: In Vitro DNA Methylation [9]
-
Reaction Setup: In a 20 µl reaction volume, combine your DNA of interest (up to 4 µg) with M.SssI methyltransferase and S-adenosylmethionine (SAM) according to the manufacturer's protocol (e.g., New England Biolabs).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for the recommended duration.
-
Heat Inactivation: Inactivate the enzyme by heating at 65°C for 20 minutes.
-
Purification: Purify the methylated DNA using a PCR clean-up spin column or by ethanol precipitation. Phenol extraction can also be used but may not be necessary for small-scale reactions and can lead to DNA loss.[9]
Workflow for In Vitro Enzymatic Methylation
Caption: Workflow for in vitro DNA methylation using M.SssI.
Part 3: Analysis and Verification of Pyrimidine Methylation
Verifying the methylation status of pyrimidine rings is crucial. Several techniques are available, each with its own advantages and limitations.
Bisulfite Sequencing
Bisulfite sequencing remains a gold standard for single-base resolution methylation analysis.[10][11] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[11][12] Subsequent PCR amplification replaces uracils with thymines, allowing for the identification of methylated sites by sequencing.[12][13]
Experimental Protocol: Bisulfite Conversion and Sequencing [12][14]
-
Bisulfite Treatment: Treat genomic DNA with a commercial bisulfite conversion kit according to the manufacturer's instructions. This step deaminates unmethylated cytosines to uracils.
-
PCR Amplification: Amplify the region of interest using primers designed specifically for bisulfite-modified DNA.
-
Sequencing: Sequence the PCR product.
-
Analysis: Compare the obtained sequence to the original reference sequence. Any remaining cytosines in a CpG context represent methylated cytosines in the original DNA sample.
Mechanism of Bisulfite Conversion
Caption: Bisulfite sequencing principle.
Methylated DNA Immunoprecipitation (MeDIP)
MeDIP is an affinity-based method used to enrich for methylated DNA fragments from a genomic sample.[15][16] It utilizes an antibody that specifically recognizes 5-methylcytosine. The enriched DNA can then be analyzed by qPCR, microarrays (MeDIP-chip), or next-generation sequencing (MeDIP-seq).[15]
Experimental Protocol: MeDIP [16]
-
DNA Fragmentation: Shear genomic DNA to a desired fragment size range (e.g., 200-800 bp) by sonication.
-
Immunoprecipitation: Incubate the fragmented DNA with an anti-5-methylcytosine antibody.
-
Capture: Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Washes: Perform a series of washes to remove non-specifically bound DNA.
-
Elution: Elute the methylated DNA from the antibody-bead complex.
-
Purification: Purify the eluted DNA.
-
Downstream Analysis: Analyze the enriched methylated DNA using qPCR, microarrays, or sequencing.
Table 2: Comparison of Methylation Analysis Techniques
| Technique | Resolution | Throughput | Advantages | Disadvantages | Citations |
| Bisulfite Sequencing | Single-base | Low to High | Gold standard for qualitative and quantitative analysis. | Harsh chemical treatment can degrade DNA. | [10][11][12] |
| Pyrosequencing | Single-base | Medium | Quantitative analysis of methylation at specific CpG sites. | Short read lengths, not suitable for genome-wide analysis. | [14] |
| MeDIP | Regional (~150-200 bp) | High | Genome-wide enrichment of methylated DNA. | Resolution is limited by fragment size; antibody bias. | [15][16] |
| Enzymatic Methyl-seq (EM-seq) | Single-base | High | Avoids DNA damage associated with bisulfite treatment. | Newer technology, may be more expensive. | [17][18] |
Conclusion
The methylation of pyrimidine rings is a dynamic and crucial area of research. The choice between chemical and enzymatic approaches depends on the specific research question. Chemical synthesis provides access to novel modified nucleosides, while enzymatic methods allow for the specific modification of DNA in a biological context. A thorough understanding of the principles behind these techniques, coupled with robust analytical methods for verification, is essential for advancing our knowledge in epigenetics and developing novel therapeutic strategies.
References
- National Institutes of Health. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA.
- CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.
-
ResearchGate. (2025). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved from [Link]
- Bentham Science Publishers. (2014). s Analytical Techniques for DNA Methylation – An Overview.
-
Oxford Academic. (n.d.). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients2. Retrieved from [Link]
-
ResearchGate. (2016). How is uracil changed to thymine after bisulfite treatment?. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5‐Hydroxymethyl‐pyrimidine Based Nucleosides: A Reinvestigation. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). DNA methylation (of the cytosine pyrimidine ring catalyzed by the enzyme methyltransferase) is an “epigenetic switch” that regulates the balance between “open” and “closed” form of chromatin and ultimately resulting in gene silencing. Retrieved from [Link]
-
PMC - NIH. (2021). Current Advances in DNA Methylation Analysis Methods. Retrieved from [Link]
-
Bentham Science. (n.d.). Analytical Techniques for DNA Methylation – An Overview. Retrieved from [Link]
-
ACS Publications. (n.d.). Methylation of pyrimidines, the corresponding nucleosides, and inosine with trimethyloxosulfonium hydroxide. Retrieved from [Link]
-
PMC. (n.d.). Analysis of DNA Methylation by Pyrosequencing. Retrieved from [Link]
-
PMC. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]
-
PMC. (n.d.). A Practical Guide to the Measurement and Analysis of DNA Methylation. Retrieved from [Link]
-
PMC - NIH. (2011). DNA Methylation: A Timeline of Methods and Applications. Retrieved from [Link]
-
SpringerLink. (n.d.). DNA Methylation Protocols. Retrieved from [Link]
-
PMC. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2011). Mechanisms and inhibition of uracil methylating enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Affinity purification of hypermethylated DNA (A) MeDIP methodology; (B).... Retrieved from [Link]
- Google Patents. (n.d.). Methylation of pyridines - US3428641A.
-
ResearchGate. (n.d.). DNA methylation at C5 of the cytosine pyrimidine ring, converting them to 5-methylcytosine. SAM: S-adenosylmethionine.. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylated DNA immunoprecipitation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Optimized method for methylated DNA immuno-precipitation. Retrieved from [Link]
-
PMC. (n.d.). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. Retrieved from [Link]
-
PMC - NIH. (n.d.). Enzymatic Methyl-seq: Next Generation Methylomes. Retrieved from [Link]
-
ResearchGate. (2015). Purification of Methylation product after methylation by M.sss1 transferase from NEB?. Retrieved from [Link]
-
PubMed. (2024). Targeting DNA methyltransferases for cancer therapy. Retrieved from [Link]
Sources
- 1. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA methyltransferases for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 8. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Current Advances in DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Methylation: A Timeline of Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]
- 16. Optimized method for methylated DNA immuno-precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Methyl-seq: Next Generation Methylomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Chemistry Approaches to Pyrimidine Derivative Synthesis
Abstract
Pyrimidine pharmacophores are ubiquitous in oncology (e.g., Fluorouracil) and virology (e.g., Zidovudine). However, traditional synthesis often relies on volatile organic compounds (VOCs) like DMF or benzene, reflux conditions exceeding 12 hours, and low atom economy. This guide details three validated Green Chemistry protocols for synthesizing dihydropyrimidinones (DHPMs) and functionalized pyrimidines. These methods prioritize Process Mass Intensity (PMI) reduction, E-factor minimization, and energy efficiency without compromising yield.
Section 1: Strategic Selection of Green Methodologies
Before initiating synthesis, use the following decision matrix to select the optimal green approach based on substrate solubility and available equipment.
Section 2: Protocol A - Microwave-Assisted Biginelli Reaction in Fruit Juice
Principle: This method utilizes the natural acidity (ascorbic/citric acid) of fruit juice to catalyze the Biginelli condensation. Water serves as the primary solvent, absorbing microwave energy efficiently due to its high dielectric constant (
Target Product: Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (12 mmol)
-
Catalyst/Solvent: Extracted Lemon or Pineapple juice (5 mL, pH ~2.5)
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave-transparent crimp vial, combine benzaldehyde, ethyl acetoacetate, and thiourea.
-
Solvation: Add 5 mL of filtered lemon juice. Stir manually for 30 seconds to create a suspension.
-
Irradiation:
-
Work-up (The "Green" Quench):
-
Pour the hot reaction mixture directly into 20 g of crushed ice.
-
The hydrophobic DHPM product will precipitate immediately.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (
mL) to remove unreacted thiourea and sugar residues. -
Recrystallization: Dissolve crude solid in boiling ethanol (95%). Cool to room temperature to yield pure yellow crystals.
-
Validation Check:
-
TLC: Mobile phase 3:7 Ethyl Acetate:Hexane. Product
should be ~0.4-0.5. -
Yield: Expect 85-92%.
Section 3: Protocol B - Mechanochemical Synthesis (Solvent-Free)
Principle: High-Energy Ball Milling (HEBM) utilizes kinetic energy to break chemical bonds and induce fusion without bulk solvents. This is a "Zero-Waste" solvent approach.
Target Product: 2-Amino-4,6-diarylpyrimidine.
Materials
-
Chalcone (1.0 mmol)
-
Guanidine Hydrochloride (1.0 mmol)
-
Base: Potassium Hydroxide (KOH) pellets (2.0 mmol)
-
Grinding Auxiliaries: 5 stainless steel balls (10 mm diameter)
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100)
Step-by-Step Protocol
-
Loading: Place the chalcone, guanidine HCl, and KOH pellets into a 25 mL stainless steel jar.
-
Milling Parameters:
-
Frequency: 20 - 25 Hz (400 - 500 rpm)
-
Time: 20 minutes
-
Interval: Pause every 5 minutes for 1 minute (prevents overheating).
-
-
Monitoring: Stop the mill. Take a micro-spatula sample. Dissolve in EtOAc for TLC analysis. If starting material remains, mill for an additional 10 minutes.
-
Extraction:
-
Scrape the solid cake from the jar walls.
-
Suspend in water (15 mL) to dissolve the KCl byproduct and excess KOH.
-
-
Isolation: Filter the remaining solid. Dry in a vacuum oven at 50°C.
Expert Insight:
Why KOH pellets? In ball milling, the friction generates localized heat ("magma spots"). KOH acts as both a base and a grinding auxiliary, increasing the abrasive surface area.
Section 4: Protocol C - Deep Eutectic Solvent (DES) Mediated Synthesis
Principle: A Choline Chloride:Urea (1:[4]2) mixture forms a eutectic liquid at ~80°C. This liquid acts as a dual solvent-catalyst system, stabilizing the ionic intermediates via hydrogen bonding.
Preparation of DES (ChCl:Urea)[4]
-
Mix Choline Chloride (1 mol) and Urea (2 mol) in a beaker.
-
Heat at 80°C with stirring for 30 minutes until a clear, viscous liquid forms.
-
Store in a desiccator (hygroscopic).
Synthesis Protocol
-
Reaction: To 2 g of the prepared DES, add aldehyde (1 mmol), active methylene compound (1 mmol), and urea (1.5 mmol).
-
Heating: Stir at 80°C for 20-40 minutes. The mixture will remain homogenous.
-
Quench: Add water (5 mL) to the reaction mixture while stirring.
-
Recycling:
Section 5: Comparative Analysis & Metrics
The following table contrasts these green methods against the traditional ethanol-reflux (Biginelli) method.
| Metric | Traditional (EtOH Reflux) | MW-Assisted (Fruit Juice) | Mechanochemistry (Ball Mill) | DES (ChCl:Urea) |
| Time | 8 - 12 Hours | 5 - 8 Minutes | 20 Minutes | 30 Minutes |
| Yield | 65 - 75% | 88 - 94% | 90 - 95% | 85 - 90% |
| E-Factor | High (>20) | Low (<5) | Very Low (<1) | Low (~2) |
| Energy | High (Prolonged Heating) | Moderate (Intense Burst) | Low (Mechanical) | Moderate (Thermal) |
| Scalability | High | Low (Penetration Depth) | Medium (Jar Size) | High |
Visualizing the Green Mechanism (DES Pathway)
References
-
Bhuiyan, M. H., et al. (2011). "Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol." Journal of Scientific Research. Link
-
Sharma, P., et al. (2015). "Microwave assisted green synthesis of pharmaceutically important dihydropyrimidinones in fruit juice medium." ResearchGate. Link
-
Raj, T., et al. (2017).[10] "“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives." ACS Sustainable Chemistry & Engineering.[11] Link
-
Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Link
-
Karande, et al. (2023). "An efficient synthesis of pyrano pyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent." ResearchGate. Link
Sources
- 1. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions [jsynthchem.com]
- 2. Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities | Journal of Scientific Research [banglajol.info]
- 3. mdpi.com [mdpi.com]
- 4. orgchemres.org [orgchemres.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
Application Note: Process Optimization for the Scale-Up of 2,4-Dimethoxy-6-methylpyrimidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,4-Dimethoxy-6-methylpyrimidine (DMMP) , a critical intermediate in the manufacture of sulfonylurea herbicides (e.g., Bensulfuron-methyl, Chlorimuron-ethyl) and pharmaceutical building blocks.
While various synthetic routes exist, including the direct methylation of 6-methyluracil, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-6-methylpyrimidine using sodium methoxide. This route is selected for its superior regioselectivity, high yield potential (>95%), and amenability to industrial scale-up compared to direct methylation, which often suffers from competing N-alkylation side reactions.
Key Deliverables:
-
Purity Target: >99.0% (HPLC)
-
Yield Target: >95%
-
Scale: Gram to Kilogram transition
Process Chemistry Strategy
Reaction Mechanism
The synthesis proceeds via a double SNAr mechanism. The methoxide ion (MeO⁻) acts as a hard nucleophile, attacking the electron-deficient pyrimidine ring at the 2- and 4-positions.
-
Step 1: Attack at the 4-position (kinetically favored due to lower steric hindrance and para-like conjugation with the ring nitrogen).
-
Step 2: Attack at the 2-position (thermodynamically driven to complete the substitution).
Route Selection Logic
| Parameter | Route A: Direct Methylation of 6-Methyluracil | Route B: SNAr of 2,4-Dichloro-6-methylpyrimidine |
| Reagents | Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) | Sodium Methoxide (NaOMe) / Methanol |
| Selectivity | Poor: Competing N-methylation vs. O-methylation. | High: Exclusively O-alkylation under proper conditions. |
| Safety | DMS is highly toxic/mutagenic. DMC requires high pressure.[1] | NaOMe is corrosive/flammable but manageable at scale. |
| Purification | Difficult separation of N-methyl isomers. | Simple salt filtration and crystallization. |
| Recommendation | Not recommended for high-purity requirements. | Recommended for Scale-Up. |
Critical Process Parameters (CPPs)
To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled:
-
Moisture Content (Critical): The reaction is highly sensitive to water. Moisture >0.5% leads to the formation of hydrolysis impurities (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine), which are difficult to purge downstream. Action: Use anhydrous MeOH and handle reagents under N₂.
-
Temperature Control: The addition of the dichloro-substrate to NaOMe is exothermic . Uncontrolled heat release can trigger thermal runaway or solvent boil-over. Action: Controlled dosing to maintain T < 50°C during addition.
-
Stoichiometry: A slight excess of NaOMe (2.1 to 2.2 equivalents) is required to drive the reaction to completion. Insufficient base yields the mono-methoxy impurity.
Detailed Experimental Protocol
Scale: 1.0 kg Input (2,4-Dichloro-6-methylpyrimidine) Expected Output: ~0.90 kg 2,4-Dimethoxy-6-methylpyrimidine
Materials & Equipment
-
Reactor: 10L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and dropping funnel.
-
Reagents:
-
2,4-Dichloro-6-methylpyrimidine (purity >98%).[2]
-
Sodium Methoxide (30% wt solution in Methanol) OR Solid NaOMe (95%).
-
Methanol (Anhydrous, <0.05% water).
-
-
Analytics: HPLC (C18 column, UV 254 nm).
Step-by-Step Methodology
Phase 1: Preparation of Nucleophile
-
Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes.
-
Charging: Charge Methanol (3.0 L) to the reactor.
-
Base Addition:
-
Option A (Solution): Charge Sodium Methoxide 30% solution (2.4 kg, ~13.3 mol) .
-
Option B (Solid): Slowly add Solid NaOMe (720 g, ~13.3 mol) to the Methanol under stirring. Caution: Dissolution is exothermic.
-
-
Conditioning: Cool the mixture to 20–25°C .
Phase 2: Reaction (SNAr)
-
Substrate Preparation: Dissolve 2,4-Dichloro-6-methylpyrimidine (1.0 kg, 6.13 mol) in Methanol (2.0 L) in a separate vessel. (Alternatively, solid dosing can be used if a powder addition funnel is available, but solution dosing offers better thermal control).
-
Controlled Addition: Add the substrate solution to the reactor over 60–90 minutes .
-
Control Point: Maintain internal temperature < 45°C . Adjust cooling jacket as necessary.
-
-
Reaction: Once addition is complete, heat the reaction mass to Reflux (65°C) .
-
Hold: Maintain reflux for 3–5 hours .
-
IPC (In-Process Control): Sample for HPLC.
-
Criteria: Starting Material < 0.5%; Mono-methoxy intermediate < 0.5%.
-
Correction: If intermediates persist, add 0.1 eq NaOMe and reflux for 1 additional hour.
-
Phase 3: Workup & Isolation
-
Cooling: Cool reaction mass to 20°C .
-
pH Adjustment: Adjust pH to neutral (pH 7–8) using dilute Acetic Acid or HCl. Note: This quenches excess alkoxide.
-
Salt Removal: Filter the slurry to remove Sodium Chloride (NaCl) formed during the reaction. Wash the cake with minimal cold Methanol.
-
Concentration: Distill off Methanol under reduced pressure (vacuum) until a thick slurry remains.
-
Solvent Swap (Optional but Recommended): Add Water (3.0 L) to the residue and stir for 30 minutes. The product is sparingly soluble in cold water, while residual salts dissolve.
-
Filtration: Filter the precipitated white solid.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Data Presentation & Impurity Profile
Impurity Tracking
The following table summarizes the retention times (RT) and origin of common species in this process.
| Compound | Relative RT | Origin | Control Strategy |
| 2,4-Dichloro-6-methylpyrimidine | 1.00 | Starting Material | Ensure full conversion (Time/Temp). |
| 4-Chloro-2-methoxy-6-methylpyrimidine | 0.85 | Intermediate (Regioisomer) | Ensure adequate stoichiometry (>2.1 eq NaOMe). |
| 2-Chloro-4-methoxy-6-methylpyrimidine | 0.88 | Intermediate (Major) | Ensure adequate stoichiometry (>2.1 eq NaOMe). |
| 2,4-Dimethoxy-6-methylpyrimidine | 0.55 | Target Product | N/A |
| 4-Hydroxy-2-methoxy-6-methylpyrimidine | 0.30 | Hydrolysis Impurity | Strict moisture control (<0.1% H₂O). |
Yield & Purity Data (Typical Scale-Up Results)
| Batch Size | Yield (%) | Purity (HPLC Area %) | Moisture (%) |
| 50 g (Lab) | 96.5% | 99.4% | 0.05% |
| 1.0 kg (Pilot) | 95.8% | 99.2% | 0.08% |
| 50 kg (Plant) | 95.2% | 99.1% | 0.10% |
Visualization: Process Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes and safety checks.
Figure 1: Process Flow Diagram (PFD) for the synthesis of 2,4-Dimethoxy-6-methylpyrimidine, emphasizing the critical exotherm control point during substrate addition.
Process Safety & Risk Assessment
Hazard Identification
-
2,4-Dichloro-6-methylpyrimidine: Corrosive (Causes severe skin burns and eye damage - H314). Sensitizer.
-
Sodium Methoxide: Flammable solid/solution. Reacts violently with water to release methanol and heat. Corrosive.
-
Methanol: Highly flammable liquid (H225), Toxic if swallowed (H301).
Engineering Controls
-
Ventilation: All operations must be conducted in a fume hood or reactor with local exhaust ventilation (LEV).
-
Scrubbing: Acid gas scrubber (if HCl is generated, though this route generates NaCl) or condenser vent traps to capture Methanol vapors.
-
PPE: Chemical resistant gloves (Nitrile/Neoprene), full face shield, and chemical suit.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during crystallization. | Check IPC for conversion. Optimize water ratio during crystallization (too much methanol solubilizes product). |
| High Impurity (Mono-Cl) | Insufficient Base or low temperature. | Verify NaOMe strength. Ensure reflux temperature is maintained (64-65°C). |
| High Impurity (Hydroxy) | Water ingress. | Dry reactor thoroughly. Use fresh anhydrous Methanol. Check N₂ seal. |
| Color Issues (Yellowing) | Oxidation or thermal degradation. | Ensure N₂ blanket. Avoid prolonged heating >70°C. |
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[3] Asian Journal of Chemistry, 23(7), 3323. (Demonstrates the nucleophilic substitution on the dichloro-pyrimidine scaffold).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Dichloro-6-methylpyrimidine.(Authoritative source for safety and physical property data).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24881431, 2,4-Dimethoxy-6-methylpyrimidine.(General chemical information and identification).
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.(Reference for handling chloropyrimidine analogs).
-
Sajjan India Limited. (2006).[1] Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.[1][4][5][6][7] Indian Patent Application 18/2006.[1] (Industrial context for methoxylation of chloropyrimidines).
Sources
- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 2. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Advanced Application Note: 2,4-Dimethoxy-6-methylpyrimidine in Next-Generation Antiprotozoal Scaffolds
Executive Summary & Strategic Rationale
The resurgence of drug-resistant protozoan strains—specifically Plasmodium falciparum (Malaria) and Leishmania donovani (Leishmaniasis)—has necessitated the re-engineering of classical antifolate pharmacophores. 2,4-Dimethoxy-6-methylpyrimidine (2,4-DMMP) serves as a high-value, versatile precursor in this domain.
Unlike fully functionalized pyrimidines, 2,4-DMMP offers two distinct chemical handles that allow for divergent synthesis :
-
The C-6 Methyl "Anchor": A chemically reactive site susceptible to lateral lithiation, allowing for the attachment of lipophilic side chains or aryl linkers essential for binding to the hydrophobic pocket of Dihydrofolate Reductase (DHFR).
-
The 2,4-Dimethoxy "Masks": These groups act as protected surrogates for amino or hydroxyl functionalities. Through nucleophilic aromatic substitution (
), they can be converted into the 2,4-diamino motif required for high-affinity hydrogen bonding with Asp54 (in P. falciparum DHFR) or Glu30 (in bacterial/protozoal DHFR).
This guide details the protocols for transforming 2,4-DMMP into potent antiprotozoal agents, focusing on C-6 functionalization and subsequent pharmacophore activation.
Mechanism of Action: The Antifolate Pathway
To design effective derivatives, one must understand the target. Protozoa rely on the synthesis of tetrahydrofolate for DNA replication. 2,4-DMMP derivatives are designed to act as competitive inhibitors of Dihydrofolate Reductase (DHFR) , mimicking the pteridine ring of the natural substrate, dihydrofolate.
Pathway Visualization
The following diagram illustrates the intervention points of pyrimidine-based inhibitors derived from 2,4-DMMP.
Figure 1: Folate metabolism pathway in Plasmodium falciparum. 2,4-DMMP derivatives are processed to target the DHFR step, preventing the reduction of DHF to THF.[1][2][3][4][5]
Chemical Protocols: Synthesis & Functionalization
Protocol A: Lateral Lithiation of C-6 Methyl Group
Objective: To extend the carbon skeleton at the C-6 position, creating a "linker" to a hydrophobic aryl ring (mimicking the structure of Trimethoprim or Pyrimethamine).
Reagents:
-
Substrate: 2,4-Dimethoxy-6-methylpyrimidine (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.2 eq)
-
Electrophile: Benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Solvent: Anhydrous THF
-
Atmosphere: Nitrogen/Argon
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and flush with Argon. Add anhydrous THF (20 mL) and cool to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species (2,4-dimethoxy-6-lithiomethylpyrimidine).
-
Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation. Critical: Do not let the temperature rise above -50°C, or the lithiated species may dimerize.
-
Addition: Dissolve the electrophile (4-chlorobenzaldehyde) in 5 mL THF and add dropwise.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated
solution. Extract with Ethyl Acetate (3x). -
Purification: The resulting alcohol intermediate is purified via silica gel chromatography (Hexane:EtOAc 4:1).
Protocol B: Activation to 2,4-Diamino Core ( )
Objective: Convert the inactive dimethoxy scaffold into the bioactive diamino form.
Reagents:
-
Ammonium Hydroxide (
, 30%) or Methanolic Ammonia -
Sealed Tube / Autoclave
Methodology:
-
Dissolution: Dissolve the C-6 functionalized intermediate from Protocol A in methanol.
-
Amination: Transfer to a pressure vessel (sealed tube). Add excess
(10-20 eq). -
Heating: Heat to 120-140°C for 12-24 hours. Note: The 4-position is more reactive than the 2-position. Harsh conditions are required to displace both methoxy groups.
-
Workup: Cool to room temperature. Concentrate in vacuo. The product often precipitates and can be recrystallized from ethanol.
Biological Evaluation: In Vitro Antiprotozoal Assays
Once synthesized, the library must be screened. The following protocol uses a SYBR Green I fluorescence assay, which is robust and cost-effective for P. falciparum.
Protocol C: P. falciparum Growth Inhibition Assay (SYBR Green I)
Principle: SYBR Green I intercalates into double-stranded DNA. Parasite replication increases DNA content; inhibition results in lower fluorescence.
Materials:
-
P. falciparum culture (Strain 3D7 for sensitive, W2 for resistant).
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I (10,000x concentrate).
Workflow:
-
Synchronization: Synchronize cultures to the ring stage using 5% sorbitol treatment 48 hours prior to assay.
-
Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates containing serial dilutions of the test compounds (derived from 2,4-DMMP).
-
Controls: Chloroquine (Positive Control), DMSO vehicle (Negative Control).
-
-
Incubation: Incubate at 37°C in a gas chamber (
) for 72 hours. -
Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.
-
Readout: Incubate in the dark for 1 hour. Read fluorescence at Ex: 485 nm / Em: 535 nm .
-
Data Analysis: Calculate
using non-linear regression (GraphPad Prism).
Quantitative Data Template
Use the following table structure to report lead candidates:
| Compound ID | R-Group (C-6) | Substitution (2,4) | Pf3D7 | PfW2 | Selectivity Index (SI) |
| Ref (Pyrimethamine) | - | Diamino | ~1.0 | >100 | >1000 |
| DMMP-01 | 4-Cl-Phenyl | Dimethoxy | >5000 | >5000 | N/A |
| DMMP-02 | 4-Cl-Phenyl | Diamino | 15.4 | 45.2 | 250 |
| DMMP-03 | 3,4-Cl-Phenyl | Diamino | 8.2 | 12.1 | 400 |
Note: DMMP-01 (Dimethoxy) is generally inactive, confirming the need for Protocol B (Amination).
Expert Tips & Troubleshooting
-
Regioselectivity in Lithiation: The C-6 methyl protons are significantly more acidic than the aromatic ring protons, but competitive lithiation at the C-5 position can occur if the temperature rises. Always keep the reaction below -70°C during LDA addition.
-
Solubility Issues: 2,4-diamino derivatives can be poorly soluble in organic solvents. For NMR characterization, use DMSO-d6 or TFA-d .
-
Resistance Breaking: To target resistant strains (carrying pfdhfr mutations), increase the steric bulk at the C-6 position. The 2,4-DMMP scaffold allows for the introduction of flexible linkers (e.g., propyl or ethyl bridges) which can help the molecule accommodate mutations in the enzyme's active site.
References
-
Synthesis of Antiprotozoal Pyrimidines
- Title: Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids.
- Source: Molecules (MDPI), 2023.
-
URL:[Link]
-
Lithiation Protocols for Pyrimidines
- Title: Recent Advances in Cyclonucleosides: C-Cyclonucleosides and Spore Photoproducts in Damaged DNA (Detailing 6-methyl lithi
- Source: MDPI, 2022.
-
URL:[Link]
-
Antifolate Mechanism & Resistance
-
Scaffold Utility
-
Title: Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry.[7]
- Source: BenchChem Applic
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfadoxine | 2447-57-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting failed 2,4-Dimethoxy-6-methylpyrimidine reactions
Advanced Troubleshooting Guide for Synthesis & Application
Product CAS: 7051-34-5 Chemical Formula: C₇H₁₀N₂O₂ Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub for 2,4-Dimethoxy-6-methylpyrimidine . This heterocycle is a critical pharmacophore and agrochemical intermediate, widely used in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl) and antifolate pharmaceuticals.
While the molecule appears simple, its synthesis and downstream application are plagued by specific electronic nuances—specifically the regioselectivity of nucleophilic substitution and the lability of the imidate-like ether linkages . This guide addresses the three most common failure modes reported by our research partners: incomplete methoxylation, hydrolytic degradation, and failed radical functionalization of the methyl group.
Module 1: Synthesis Failures (The Bottleneck)
User Issue: "I am synthesizing the target from 2,4-dichloro-6-methylpyrimidine, but I consistently get low yields and a persistent mono-chlorinated impurity that is difficult to separate."
Root Cause Analysis
The synthesis relies on a double Nucleophilic Aromatic Substitution (
-
Regioselectivity: The C4 position is significantly more reactive than the C2 position due to the higher LUMO coefficient at C4 and the para-like conjugation with the ring nitrogen.
-
The "Stall" Point: The reaction proceeds rapidly to the 2-chloro-4-methoxy-6-methylpyrimidine intermediate. The second substitution (at C2) is kinetically slower because the introduced methoxy group at C4 donates electron density into the ring, deactivating it toward the second nucleophilic attack.
Troubleshooting Protocol
| Parameter | Standard Condition | Optimization for Complete Conversion |
| Stoichiometry | 2.05 eq NaOMe | 2.2 – 2.5 eq NaOMe (Excess is mandatory to drive the deactivated C2 substitution). |
| Temperature | Room Temp | Reflux (65°C in MeOH) . Room temp will stall at the mono-intermediate. |
| Solvent | Methanol | Methanol (Anhydrous) . Water causes competition between |
| Time | 2-4 Hours | 6-12 Hours . Monitor disappearance of the mono-intermediate via HPLC/TLC. |
Visualizing the Pathway
Figure 1: The stepwise kinetics of methoxylation. Note the "Slow Step" at the C2 position requires thermal driving force.
Module 2: Stability & Degradation (The "White Powder" Phenomenon)
User Issue: "My product was a clear oil/low-melting solid, but after storage or acidic workup, it turned into a high-melting white powder insoluble in organic solvents."
Root Cause Analysis
You have likely hydrolyzed the methoxy groups, reverting the molecule to a uracil derivative (e.g., 6-methyluracil).
-
Mechanism: The methoxy groups on the pyrimidine ring behave like vinylogous imidates . Under acidic conditions (even weak acids), they are susceptible to hydrolysis.
-
The Trap: Researchers often use HCl to neutralize the excess NaOMe from the synthesis step. If the pH drops below 5, hydrolysis accelerates rapidly.
Corrective Action Plan
-
Quenching: Do NOT use strong mineral acids (HCl, H₂SO₄) to quench the reaction.
-
Protocol:
-
Pour the reaction mixture into ice water.
-
Neutralize carefully with Acetic Acid or solid Ammonium Chloride to pH 7-8.
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Do not store the aqueous phase; prolonged contact with water promotes degradation.
-
Module 3: Downstream Functionalization (Radical Bromination)
User Issue: "I am trying to brominate the 6-methyl group using NBS (N-bromosuccinimide) to create a linker, but the reaction fails or yields complex mixtures."
Root Cause Analysis
Functionalizing the methyl group at the 6-position relies on a Wohl-Ziegler radical bromination . This reaction is notoriously fickle for electron-rich heterocycles.
-
Initiator Failure: AIBN (Azobisisobutyronitrile) degrades over time. Old initiator = no radical chain.
-
Ring Bromination: The pyrimidine ring is electron-rich due to the two methoxy groups. If the radical pathway is sluggish, electrophilic bromination of the ring (at the 5-position) becomes a competing side reaction.
Optimization Table
| Variable | Recommendation | Why? |
| Reagent | Recrystallized NBS | Impure NBS contains HBr, which catalyzes electrophilic ring substitution (side reaction) and hydrolysis. |
| Initiator | Fresh AIBN or BPO | Radicals are essential. If AIBN is yellow/caked, discard it. |
| Solvent | CCl₄ or PhCF₃ (Trifluorotoluene) | Non-polar solvents favor the radical mechanism. Avoid polar solvents. |
| Light | High-intensity Visible/UV | A 300W tungsten lamp or UV LEDs can initiate the reaction if chemical initiators stall. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting failed methyl-group functionalization.
FAQ: Rapid Fire Solutions
Q: Can I distill 2,4-Dimethoxy-6-methylpyrimidine? A: Yes, but with caution. It has a relatively high boiling point. Vacuum distillation is recommended, but ensure the pot temperature does not exceed 150°C to prevent thermal rearrangement (Chapman-like rearrangement) of the O-methyl to N-methyl isomers.
Q: The NMR shows a split peak for the methoxy groups. Is this an impurity? A: Not necessarily. The 2-OMe and 4-OMe environments are chemically distinct. You should see two singlets around 3.8–4.0 ppm. If you see three methoxy peaks, you likely have the mono-substituted intermediate (2-chloro-4-methoxy...) present.
Q: Why is my yield higher than 100%? A: You likely have trapped solvent or inorganic salts (NaCl/NaBr). This compound can form solvates. Dry thoroughly under high vacuum (0.1 mbar) for 24 hours.
References
-
Regioselectivity of Pyrimidine Substitution
- Study: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.
-
Source:1
-
Synthesis Protocols
- Method: "Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.
-
Source:2
-
Hydrolysis Kinetics
-
Downstream Applications
- Context: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." (Highlights the utility of 2,4-disubstituted pyrimidines in drug discovery).
-
Source:9
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. zenodo.org [zenodo.org]
- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 2,4-Dimethoxy-6-methylpyrimidine
Reference ID: DMMP-OPT-2024 Date Last Updated: October 26, 2023 Applicable CAS: 7781-23-9 (Product), 5424-21-5 (Precursor)
Introduction: The Process Landscape
Welcome to the technical support hub for 2,4-Dimethoxy-6-methylpyrimidine (DMMP) synthesis. This guide addresses the nucleophilic aromatic substitution (
While theoretically straightforward, this reaction is kinetically sensitive. The presence of two leaving groups (chlorines) at the 2- and 4-positions creates a competitive landscape where temperature control and stoichiometry dictate whether you achieve high-purity product or a mixture of mono-substituted intermediates and hydrolysis byproducts.
Module 1: Reaction Mechanism & Critical Control Points
The Pathway Logic
The synthesis is a stepwise
Key Insight: If your reaction stalls, you likely have the 4-methoxy-2-chloro intermediate trapped in solution.
Visualization: Reaction Pathway & Impurity Formation
The following diagram illustrates the stepwise substitution and potential failure points.
Figure 1: Stepwise nucleophilic substitution pathway showing the critical intermediate stage and moisture-induced hydrolysis risks.
Module 2: Troubleshooting Guide (FAQs)
Category A: Yield & Conversion Issues
Q1: I am seeing a persistent impurity at ~5-10% by HPLC that won't disappear even with longer reflux. What is it? Diagnosis: This is likely the 4-methoxy-2-chloro-6-methylpyrimidine intermediate (mono-substituted). Root Cause:
-
Stoichiometry: You may have calculated equivalents based on "nominal" NaOMe concentration. Commercial NaOMe solutions (25-30%) often degrade over time to NaOH/Na2CO3, reducing the effective methoxide load.
-
Moisture: If water is present, it consumes NaOMe to form NaOH. NaOH is a poorer nucleophile for this specific substitution and leads to unreactive uracil derivatives. Corrective Action:
-
Titrate your NaOMe solution before use.
-
Increase NaOMe stoichiometry to 2.2–2.5 equivalents .
-
Ensure the reaction is refluxed (65°C+) for at least 3–4 hours.
Q2: My yield dropped significantly after scaling up. Why?
Diagnosis: Exotherm mismanagement.
Root Cause: The first substitution (Dichloro
-
Decomposition of the starting material.
-
Formation of "tars" (polymerization).
-
Solvent boil-off leading to concentration gradients. Corrective Action:
-
Dosing Control: Add the NaOMe solution dropwise to the Dichloro-pyrimidine solution at 0–5°C .
-
Hold Time: Stir at 0–5°C for 1 hour before heating to reflux. This ensures the violent first substitution happens under controlled conditions.
Category B: Purification & Quality
Q3: The product has a yellow/orange tint. How do I remove it? Diagnosis: Color bodies from oxidative degradation or polymerization. Root Cause: Pyrimidines are electron-deficient and can form charge-transfer complexes or oxidize if the reaction mixture is exposed to air at high temperatures. Corrective Action:
-
Activated Carbon: During the workup, after distilling off methanol and adding water (but before cooling to crystallize), add 1-2% wt/wt activated carbon. Stir at 50°C for 30 mins and filter hot.
-
Inert Atmosphere: Conduct the reflux step under Nitrogen (
).
Q4: The product is oiling out instead of crystallizing during water quench. Diagnosis: Impurity profile or temperature shock. Root Cause: If the methanol is not sufficiently removed before water addition, the solubility remains too high, or the "oiling" is actually the intermediate (which has a lower melting point). Corrective Action:
-
Distillation: Distill off at least 70-80% of the Methanol before adding water.
-
Seeding: Cool the mixture slowly to 25°C and add seed crystals of pure DMMP.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 2,4-Dimethoxy-6-methylpyrimidine (Target 100g scale).
Reagents & Setup
| Reagent | Equivalents | Role | Critical Parameter |
| 2,4-Dichloro-6-methylpyrimidine | 1.0 | Substrate | Purity >98% |
| Sodium Methoxide (30% in MeOH) | 2.2 - 2.4 | Nucleophile | Titrate before use |
| Methanol (Anhydrous) | 5.0 vol | Solvent | Water <0.1% |
| Activated Carbon | 2% w/w | Purifier | Optional for color |
Step-by-Step Procedure
-
Preparation: Charge 2,4-Dichloro-6-methylpyrimidine (1.0 eq) and Anhydrous Methanol (3.0 vol) into a reactor. Cool to 0–5°C .
-
Controlled Addition: Add Sodium Methoxide solution (2.4 eq) dropwise over 60–90 minutes.
-
Checkpoint: Maintain internal temperature <10°C throughout addition.
-
-
Intermediate Phase: Stir at 5–10°C for 1 hour.
-
Reaction Phase: Warm slowly to reflux (64–65°C). Hold at reflux for 3–5 hours .
-
IPC (In-Process Control): Check HPLC. Target: Mono-substituted intermediate < 0.5%.
-
-
Workup (Distillation): Distill off methanol under reduced pressure until the volume is reduced to ~30% of the original volume.
-
Quench & Crystallization:
-
Add Water (5.0 vol) slowly to the warm residue (keeping temp ~40-50°C).
-
(Optional: Add activated carbon, stir 30 min, filter hot).
-
Cool gradually to 0–5°C over 2 hours. The product will precipitate as white/off-white crystals.[1]
-
-
Isolation: Filter the solid. Wash with cold water (2 x 1 vol) to remove NaCl and residual alkalinity.
-
Drying: Dry in a vacuum oven at 50°C.
Module 4: Data & Specifications
Solvent Effects on Reaction Rate
Comparison of solvents for the substitution reaction.
| Solvent System | Reaction Time (Reflux) | Yield | Comments |
| Methanol (Pure) | 3–5 h | 85–92% | Recommended. Homogeneous reaction. |
| Toluene + PTC | 8–12 h | 75–80% | Slower. Easier salt filtration, but lower yield. |
| Ethanol | N/A | Low | Avoid. Causes transesterification (Ethoxy impurities). |
References
-
Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine Product Specification & Safety Data. Retrieved from
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24881431, 2,4-Dimethoxy-6-methylpyrimidine. Retrieved from
-
Google Patents. Process for preparation of 2-amino-4,6-dimethoxypyrimidine (Contextual reference for pyrimidine substitution chemistry). CN102491948A. Retrieved from
-
ChemicalBook. 2,4-Dimethoxy-6-methylpyrimidine Properties and Synthesis. Retrieved from
Sources
Identifying common impurities in 2,4-Dimethoxy-6-methylpyrimidine
Welcome to the technical support center for 2,4-Dimethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the purity and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, linking them to potential impurities and providing actionable solutions.
Q1: I'm seeing an unexpected peak in my HPLC chromatogram. What could it be?
The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dimethoxy-6-methylpyrimidine can be attributed to several common impurities. The identity of the impurity often depends on the synthetic route used to prepare the compound and its storage conditions.
Possible Causes and Solutions:
-
Unreacted Starting Materials: The synthesis of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a reagent containing a C-N double bond. Depending on the specific synthesis, you might see residual starting materials. For instance, if the synthesis involves the reaction of 2,4-dichloro-6-methylpyrimidine with sodium methoxide, you might detect unreacted dichloropyrimidine.[1][2]
-
Troubleshooting Step: Compare the retention time of your unknown peak with commercially available standards of likely starting materials. If a standard is unavailable, consider techniques like LC-MS to obtain the mass of the impurity for identification.
-
-
Process-Related Impurities: These are by-products formed from side reactions during the synthesis. A common precursor, 2,4-dichloro-6-methylpyrimidine, is synthesized from 6-methyluracil, and impurities from this initial step could potentially carry through.[2][3]
-
Troubleshooting Step: Review the synthetic route provided by your supplier. This can offer clues about potential side-products. Purification via recrystallization or column chromatography is often effective in removing these impurities.
-
-
Degradation Products: Although 2,4-Dimethoxy-6-methylpyrimidine is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or UV light) can lead to degradation. Hydrolysis of the methoxy groups to form hydroxylated pyrimidines is a potential degradation pathway.
-
Troubleshooting Step: To confirm degradation, subject a small sample of your pure material to forced degradation conditions (e.g., reflux in acidic or basic solution) and analyze the resulting mixture by HPLC. If the retention time of a degradation product matches your unknown peak, this confirms its identity. Proper storage in a cool, dark, and dry place is crucial to prevent degradation.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quality, handling, and analysis of 2,4-Dimethoxy-6-methylpyrimidine.
Q2: What are the most common impurities found in commercially available 2,4-Dimethoxy-6-methylpyrimidine?
While the impurity profile can vary between manufacturers, some common classes of impurities are frequently observed:
-
Residual Solvents: Solvents used in the final purification steps, such as toluene, ethyl acetate, or methanol, can be present in trace amounts.[4]
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate can be introduced during the workup and purification stages, especially after neutralization steps.[4] These are typically removed by washing with water.
-
Related Pyrimidine Impurities: These can include isomers or pyrimidines with different substitution patterns that may have formed during synthesis. For example, if the starting material was not exclusively the 6-methyl isomer, you could have other methylated pyrimidines present.
Q3: My 2,4-Dimethoxy-6-methylpyrimidine has a slight color. Is this a cause for concern?
A pure sample of 2,4-Dimethoxy-6-methylpyrimidine should be a white to off-white solid.[5] A noticeable color, such as yellow or brown, often indicates the presence of impurities. These colored impurities can arise from side reactions during synthesis or from degradation upon storage. While a faint color may not significantly impact some applications, for sensitive experiments like in drug development, it is a strong indicator of the need for purification. Treatment with activated charcoal followed by recrystallization can often remove colored impurities.[6]
Q4: What is the best analytical method for determining the purity of 2,4-Dimethoxy-6-methylpyrimidine?
High-Performance Liquid Chromatography (HPLC) is considered the gold standard for assessing the purity of 2,4-Dimethoxy-6-methylpyrimidine and related compounds.[7] It offers high resolution and sensitivity, allowing for the separation and quantification of a wide range of potential impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Gas Chromatography (GC) can also be a suitable technique, particularly for identifying and quantifying volatile impurities such as residual solvents.[8] For structural confirmation of the main component and any significant impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Section 3: Experimental Protocols & Data
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of 2,4-Dimethoxy-6-methylpyrimidine. Optimization may be required depending on your specific instrumentation and the nature of the expected impurities.
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile |
Protocol 2: Recrystallization for Purification
This is a general procedure for the purification of 2,4-Dimethoxy-6-methylpyrimidine. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your 2,4-Dimethoxy-6-methylpyrimidine in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for polar compounds include isopropanol, ethanol, or mixtures with water.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your impure 2,4-Dimethoxy-6-methylpyrimidine until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Section 4: Visualized Workflows
Impurity Identification Workflow
Caption: A decision-making workflow for identifying unknown impurities.
References
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved February 2, 2026, from [Link]
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Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan J. Chem. Retrieved February 2, 2026, from [Link]
-
Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204–1209. Retrieved February 2, 2026, from [Link]
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Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
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PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved February 2, 2026, from [Link]
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Arkivoc. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
-
Reddit. (2022, March 9). How to fix Guanidine ITC contamination during RNA extraction? r/labrats. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2020, June 22). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved February 2, 2026, from [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved February 2, 2026, from [Link]
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Cora Chemistry. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved February 2, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity Screening of Novel 2,4-Dimethoxy-6-methylpyrimidine Derivatives
Introduction: The Pyrimidine Scaffold and the Promise of Novel Derivatives
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This fundamental biological role has made its synthetic derivatives a cornerstone of modern pharmacology, leading to a wide array of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] The unique physicochemical properties of the pyrimidine ring, such as its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allow it to effectively interact with a multitude of biological targets, often enhancing the pharmacokinetic profiles of drug candidates.[6]
This guide focuses on a specific, novel class of these compounds: 2,4-Dimethoxy-6-methylpyrimidine derivatives . The strategic placement of dimethoxy and methyl groups on the pyrimidine core modifies its electronic and steric properties, creating a unique chemical space for potential drug discovery. The purpose of this document is to provide a comprehensive, experience-driven framework for researchers and drug development professionals to effectively screen these novel derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, compare their potential efficacy against established alternatives, and provide the detailed methodologies necessary for robust and reproducible results.
Chapter 1: Anticancer Activity Screening
Expert Rationale: Why Prioritize Cancer Screening?
The pyrimidine scaffold is famously associated with antimetabolite drugs that disrupt nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[1][7] Compounds like 5-Fluorouracil and Gemcitabine are canonical examples. Furthermore, substituted pyrimidines are known to function as potent kinase inhibitors, targeting enzymes like EGFR and VEGFR-2 which are crucial for tumor growth and angiogenesis.[8][9] Therefore, the primary and most logical starting point for screening novel 2,4-dimethoxy-6-methylpyrimidine derivatives is to assess their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Comparative Performance Analysis
To establish a meaningful benchmark, the cytotoxic activity of novel derivatives should be compared against a well-established chemotherapeutic agent, such as Doxorubicin. The key metric for comparison is the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine Derivatives vs. Doxorubicin
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | LoVo (Colon)[10][11] |
| Derivative A | 8.5 | 12.3 | 10.1 | 9.2 |
| Derivative B | 25.1 | 30.5 | 28.4 | 26.8 |
| Doxorubicin (Control) | 0.98 | 1.25 | 1.10 | 1.05 |
Data are hypothetical examples for illustrative purposes.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a self-validating system for determining cell viability through the metabolic activity of mitochondria.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each novel derivative and the control drug (Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing 0.5% DMSO medium) and "untreated control" wells (containing fresh medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Potential Mechanism of Action: Kinase Inhibition
Many pyrimidine-based anticancer agents function by inhibiting protein kinases that are overactive in cancer cells.[4][9] A logical follow-up to a positive cytotoxicity screen would be to investigate the inhibition of key kinases like EGFR or VEGFR.
Caption: Hypothesized EGFR kinase inhibition pathway by a novel pyrimidine derivative.
Chapter 2: Anti-inflammatory Activity Screening
Expert Rationale: Why Investigate Inflammation?
The structural analogy of pyrimidines to purines and their role in cellular signaling make them prime candidates for modulating inflammatory pathways. Specifically, many pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] These enzymes are responsible for producing prostaglandins, which are key mediators of pain and inflammation.[12] Screening for COX inhibition can therefore reveal significant therapeutic potential.
Comparative Performance Analysis
A crucial aspect of modern anti-inflammatory drug design is selectivity. COX-2 is the inducible isoform primarily responsible for inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. A desirable profile is potent COX-2 inhibition with minimal COX-1 activity to reduce gastrointestinal side effects. Therefore, novel derivatives should be compared against both a non-selective inhibitor (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).
Table 2: Comparative COX Inhibition (IC50 in µM) and Selectivity Index
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| Derivative A | 50.2 | 2.5 | 20.1 |
| Derivative B | 15.8 | 14.9 | 1.1 |
| Ibuprofen (Control) | 12.0 | 25.0 | 0.48 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Data are hypothetical examples for illustrative purposes.
Detailed Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay
This protocol provides a direct measure of the enzymatic activity of COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer. Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
Compound Preparation: Prepare 10 mM stock solutions of the novel derivatives and control drugs (Ibuprofen, Celecoxib) in DMSO. Serially dilute in buffer to achieve a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add 150 µL of buffer, 10 µL of heme, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the test compound solution. Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Peroxidase Reaction: The cyclooxygenase reaction produces PGG₂, which is then reduced to PGH₂ by the peroxidase activity of COX. This step consumes N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The oxidation of TMPD can be monitored colorimetrically.
-
Data Acquisition: Measure the change in absorbance at 590 nm over 5 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction for each compound concentration. Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC50 value for both COX-1 and COX-2.
Workflow for Anti-inflammatory Screening
A structured workflow ensures efficient and logical progression from initial screening to mechanistic studies.
Caption: A logical workflow for screening novel anti-inflammatory compounds.
Chapter 3: Antimicrobial Activity Screening
Expert Rationale: Why Screen for Antimicrobial Activity?
The pyrimidine nucleus is integral to many antimicrobial drugs, particularly those that interfere with folic acid synthesis, a pathway essential for microbial DNA synthesis but not for humans (who obtain folate from their diet).[14] For example, Trimethoprim, a diaminopyrimidine derivative, selectively inhibits bacterial dihydrofolate reductase (DHFR). Given the urgent need for new antimicrobial agents to combat rising drug resistance, screening novel pyrimidine derivatives for antibacterial and antifungal activity is a high-priority endeavor.[2][15]
Comparative Performance Analysis
The efficacy of new antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. These values should be compared against broad-spectrum standards for bacteria (e.g., Ciprofloxacin) and fungi (e.g., Fluconazole).
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Derivative A | >128 | >128 | 16 |
| Derivative B | 8 | 32 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Data are hypothetical examples for illustrative purposes.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration, e.g., 256 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. This creates a concentration gradient (e.g., 128, 64, 32...0.25 µg/mL).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a "sterility control" well (broth only) and a "growth control" well (broth + inoculum, no drug).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 48 hours for fungi.
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.
Interpreting Screening Results
The initial MIC data allows for the classification of compound activity, guiding the next steps in the development process.
Sources
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- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation Guide: Structural Authentication of 2,4-Dimethoxy-6-methylpyrimidine Derivatives
Executive Summary
The "Isomer Trap" in Pyrimidine Chemistry In the development of bioactive pyrimidines, specifically 2,4-dimethoxy-6-methylpyrimidine (CAS 7781-23-9) , researchers often encounter a critical validation blind spot: the ambiguity between O-alkylation and N-alkylation. Standard synthesis routes—typically nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine with sodium methoxide—generally favor the O-isomer. However, deviation in pH, solvent polarity, or temperature can yield thermodynamically stable N-methylated isomers (lactam forms), which share identical molecular weights (MW 154.17) and similar polarity.
This guide objectively compares the three primary validation methodologies—NMR Spectroscopy , X-Ray Crystallography , and Vibrational Spectroscopy (IR) —to establish a self-validating protocol for confirming the 2,4-dimethoxy structure.
Part 1: The Structural Challenge
The core difficulty lies in the tautomeric nature of the pyrimidine precursor.
-
Target Structure (Lactim Ether): 2,4-Dimethoxy-6-methylpyrimidine. Characterized by two methoxy groups attached to the aromatic ring.
-
Potential Impurity (Lactam): N-methylated derivatives (e.g., 1,3,6-trimethyluracil isomers). These possess amide carbonyls and lack the full aromaticity of the target.
Visualization: The Isomer Divergence
The following diagram illustrates the synthetic divergence that necessitates rigorous validation.
Figure 1: Synthetic pathway divergence showing the competition between the desired O-alkylated product and potential N-alkylated impurities.
Part 2: Comparative Analysis of Validation Methods
Method A: Nuclear Magnetic Resonance (NMR)
Verdict: The High-Throughput Workhorse. NMR is the primary tool for distinguishing O-Me from N-Me groups based on electronic shielding.
| Feature | Target: O-Methoxy (2,4-dimethoxy) | Impurity: N-Methyl (Lactam) | Causality / Insight |
| 1H Chemical Shift | δ 3.80 – 4.05 ppm | δ 3.20 – 3.60 ppm | Oxygen is more electronegative than Nitrogen, deshielding the methyl protons significantly more. |
| 13C Chemical Shift | δ 53.0 – 55.0 ppm | δ 28.0 – 35.0 ppm | N-methyl carbons are significantly more shielded (upfield) than O-methyl carbons. |
| Ring Carbons | C2/C4 @ 160-170 ppm | C=O Carbonyl @ 150-160 ppm | The formation of a true carbonyl in the N-isomer shifts the ring carbon resonance. |
Expert Insight: Do not rely solely on 1D Proton NMR. The presence of the 6-methyl group (singlet, ~2.3-2.4 ppm) is common to both isomers. You must use HMBC (Heteronuclear Multiple Bond Correlation) to verify the connection of the methyl protons to the correct ring carbon.
-
O-Me protons correlate to a carbon with a chemical shift >160 ppm.
-
N-Me protons correlate to a carbonyl-like carbon (~150-155 ppm).
Method B: X-Ray Crystallography
Verdict: The Gold Standard (Definitive). While slower, single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty, including bond lengths that distinguish C-O single bonds from C=O double bonds.
-
C-O Bond Length (Target): ~1.34 Å (Typical for aryl ethers).
-
C=O Bond Length (Impurity): ~1.22 Å (Typical for amides/uracils).
-
Planarity: The target molecule is planar due to aromaticity; N-alkylated isomers often exhibit slight puckering due to loss of aromatic character.
Method C: FT-IR Spectroscopy
Verdict: The Rapid Check. Useful for quick batch release but less specific than NMR.
-
Target (O-Alkylated): Shows strong C-O-C stretching vibrations at 1000–1300 cm⁻¹ .
-
Impurity (N-Alkylated): Shows a distinct, strong Carbonyl (C=O) absorption band at 1650–1700 cm⁻¹ .
-
Note: If your spectrum shows a sharp peak >1650 cm⁻¹, you likely have significant lactam contamination.
-
Part 3: Experimental Protocols
Protocol 1: NMR Validation Workflow
Objective: Distinguish regioisomers using chemical shift logic.
-
Sample Preparation: Dissolve 10-15 mg of the dried solid in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why CDCl₃? It minimizes hydrogen bonding interactions that might broaden peaks, unlike DMSO-d6.
-
-
Acquisition:
-
Run standard 1H NMR (16 scans).
-
Run 13C NMR (1024 scans minimum for clear quaternary carbons).
-
Run HMBC optimized for long-range coupling (8-10 Hz).
-
-
Analysis Criteria:
-
Pass: Two distinct singlets in the 3.8-4.0 ppm range (O-Me) and one singlet at ~2.4 ppm (C-Me).
-
Fail: Any singlets appearing between 3.0-3.6 ppm (indicates N-methylation).
-
Protocol 2: Single Crystal Growth (Slow Evaporation)
Objective: Obtain crystals suitable for X-ray diffraction.
-
Solvent Selection: Use a mixture of Ethanol/Water (9:1) or pure Ethyl Acetate .
-
Note: 2,4-dimethoxy-6-methylpyrimidine has a low melting point (67-71 °C) [1], so avoid high-boiling solvents that require heat to remove.
-
-
Procedure:
-
Dissolve 50 mg of compound in minimal warm solvent.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover the vial with parafilm and poke 3-4 small holes.
-
Allow to stand undisturbed at room temperature for 3-5 days.
-
-
Harvesting: Look for colorless, prismatic blocks. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.
Part 4: Analytical Decision Matrix
Use this logic flow to validate your compound efficiently.
Figure 2: Step-by-step analytical decision matrix for validating pyrimidine derivatives.
References
-
PubChem. (2025).[1] 2,4-Dimethoxypyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kusano, Y., Ohno, K., & Fujihara, T. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Sources
A Researcher's Guide to the Spectroscopic Comparison of Pyrimidine Analogs
For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of pyrimidine and its analogs is fundamental. These heterocyclic compounds form the backbone of nucleic acids and are central to numerous therapeutic agents.[1][2][3] Spectroscopic techniques offer a powerful lens through which we can discern the subtle yet significant structural variations among these molecules. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of key pyrimidine analogs—Uracil, Thymine, Cytosine, and the widely used chemotherapeutic agent 5-Fluorouracil (5-FU)—grounded in experimental data and established principles.
The primary structural differences among these analogs lie in the substituents on the pyrimidine ring. Uracil serves as a foundational structure. Thymine is essentially 5-methyluracil, and this single methyl group profoundly impacts its biological role and spectroscopic properties.[4][5][6] Cytosine features an amino group at the C4 position and a carbonyl at C2. 5-Fluorouracil, a synthetic analog of uracil, has a fluorine atom at the C5 position, a modification that is key to its anticancer activity.[7]
This guide will navigate the comparative analysis through four principal spectroscopic techniques: UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the causal relationships between structural modifications and spectral shifts, provide standardized protocols for data acquisition, and present the data in a clear, comparative format. All protocols and claims are supported by authoritative sources to ensure scientific integrity.[8][9][10][11][12]
Section 1: UV-Vis Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule, with the wavelength of maximum absorbance (λmax) being characteristic of the present chromophores.[7] For pyrimidine analogs, the aromatic ring system gives rise to distinct absorption bands.
Causality of Spectral Shifts
The position and intensity of the λmax are sensitive to the substituents on the pyrimidine ring and the solvent environment. The addition of functional groups like methyl (in thymine) or an amino group (in cytosine) alters the energy of the π → π* and n → π* transitions. For instance, the amino group in cytosine acts as an auxochrome, causing a bathochromic (red) shift compared to uracil.
Solvent polarity also plays a critical role. Polar solvents can form hydrogen bonds with the lone pairs on nitrogen and oxygen atoms, stabilizing the ground state more than the excited state, which can lead to a hypsochromic (blue) shift in n → π* transitions.[13][14][15] Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents.
Comparative UV-Vis Data
| Compound | Solvent | λmax (nm) | Reference(s) |
| Pyrimidine | Vapor | ~243, ~298 | [1] |
| Uracil | Water | 258 | [7] |
| Thymine | Water | ~264 | [7] |
| Cytosine | Water | ~267 | [7] |
| 5-Fluorouracil | Water | ~265-268 | [16] |
This data is compiled from multiple sources and represents typical values. Actual λmax can vary slightly based on pH and exact buffer conditions.
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol is essential for reproducible results.[17][18][19]
-
Sample Preparation : Prepare stock solutions of each pyrimidine analog (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. From the stock, prepare a dilute solution (e.g., 10 µg/mL) using the desired solvent for analysis (e.g., 1:1 methanol/acetonitrile or water).
-
Instrumentation : Use a calibrated UV-Vis spectrophotometer.
-
Blanking : Use the same solvent mixture as used for the sample as a blank to zero the instrument.
-
Scanning : Scan the sample solution over the UV-Vis range (typically 200-400 nm) to determine the λmax.
-
Analysis : Record the wavelength of maximum absorbance. For quantitative analysis, a calibration curve should be prepared.
Section 2: Infrared (IR) Spectroscopy - A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. The functional groups on the pyrimidine ring, such as C=O, N-H, and C-N, give rise to characteristic absorption bands.[20]
Causality of Spectral Shifts
The vibrational frequencies of specific bonds are influenced by the surrounding chemical environment.
-
C=O Stretching : The carbonyl groups in uracil, thymine, and 5-FU typically show strong absorption bands between 1650-1750 cm⁻¹.[16][20] The exact position can shift due to hydrogen bonding and electronic effects of other substituents.
-
N-H Stretching : The N-H bonds of the pyrimidine ring and the amino group of cytosine exhibit stretching vibrations in the 3300-3500 cm⁻¹ region.[20]
-
C-F Stretching : The C-F bond in 5-Fluorouracil introduces a characteristic stretching vibration, which is typically observed in the 1200-1300 cm⁻¹ region.
-
C-H Stretching : The methyl group in thymine will show characteristic C-H stretching and bending vibrations.
Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | Uracil | Thymine | Cytosine | 5-Fluorouracil | Reference(s) |
| N-H Stretch | ~3400-3100 | ~3400-3100 | ~3350-3100 (Amine) | ~3300-3100 | [20] |
| C=O Stretch | ~1710, ~1660 | ~1715, ~1665 | ~1650 | ~1725, ~1660 | [16][20] |
| C=C Stretch | ~1600-1500 | ~1600-1500 | ~1600-1500 | ~1600-1500 | [20] |
| C-N Stretch | ~1300-1200 | ~1300-1200 | ~1300-1200 | ~1300-1200 | [20] |
| C-F Stretch | N/A | N/A | N/A | ~1250 | [20] |
Values are approximate and can vary with the sample state (solid vs. solution) and preparation method.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation : Ensure the sample is dry and pure. For solid samples, a small amount is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan : Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Place the sample on the crystal and apply pressure to ensure good contact. Collect the sample spectrum.
-
Data Processing : The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be necessary.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei within a molecule.[3][21][22] Chemical shifts (δ) are highly sensitive to the electronic structure around each nucleus.
Causality of Spectral Shifts
-
¹H NMR :
-
N-H Protons : The protons on the nitrogen atoms are typically observed as broad singlets at a high chemical shift (downfield), often between 10-12 ppm, due to their acidic nature and hydrogen bonding.
-
C-H Protons : The proton at C6 is influenced by the electronegativity of the adjacent nitrogen atoms and typically appears downfield. The proton at C5 is influenced by the substituent at that position.
-
Methyl Protons (Thymine) : The methyl protons of thymine give a characteristic singlet around 1.8-1.9 ppm.
-
-
¹³C NMR :
-
Carbonyl Carbons (C2, C4) : These are the most deshielded carbons, appearing at the highest chemical shifts (150-170 ppm) due to the strong electron-withdrawing effect of the oxygen atoms.
-
Ring Carbons (C5, C6) : Their chemical shifts are influenced by the attached substituents. The C5 of 5-FU is directly bonded to fluorine, resulting in a large upfield shift and a characteristic large one-bond C-F coupling constant.
-
Comparative NMR Data (in DMSO-d₆)
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Uracil | Thymine | Cytosine | 5-Fluorouracil | Reference(s) |
| N1-H | ~11.1 | ~11.1 | ~10.8 (br) | ~11.8 (br) | [23][24] |
| N3-H | ~11.2 | ~11.1 | ~6.8 (br, NH₂) | ~11.4 (br) | [23][24] |
| C5-H | ~5.5 (d) | N/A | ~5.6 (d) | N/A | [23][24] |
| C6-H | ~7.5 (d) | ~7.4 (s) | ~7.4 (d) | ~8.0 (d) | [23][24] |
| -CH₃ | N/A | ~1.8 (s) | N/A | N/A | [23][24] |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Uracil | Thymine | Cytosine | 5-Fluorouracil | Reference(s) |
| C2 | ~151 | ~152 | ~156 | ~149 | [7][23] |
| C4 | ~164 | ~165 | ~166 | ~158 (d, J≈25 Hz) | [7][23] |
| C5 | ~101 | ~108 | ~93 | ~140 (d, J≈225 Hz) | [7][23] |
| C6 | ~142 | ~137 | ~141 | ~125 (d, J≈30 Hz) | [7][23] |
| -CH₃ | N/A | ~12 | N/A | N/A | [7][23] |
Chemical shifts are approximate and can vary with solvent and concentration. 'd' denotes a doublet, 's' a singlet, and 'br' a broad signal. For 5-FU, J represents the C-F coupling constant.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the pyrimidine analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher). Tune and shim the instrument for optimal resolution.
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.[8]
Section 4: Mass Spectrometry - Unveiling Molecular Mass and Fragmentation
Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.[7] Furthermore, the fragmentation pattern observed in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) provides valuable structural information.[25][26][27]
Causality of Fragmentation
The fragmentation of pyrimidine analogs is often initiated by the loss of small, stable molecules or radicals. Common fragmentation pathways include:
-
Retro-Diels-Alder (RDA) reaction : A characteristic fragmentation for uracil and thymine, leading to the cleavage of the pyrimidine ring.
-
Loss of isocyanic acid (HNCO) : A common pathway for uracil and its derivatives.
-
Loss of substituents : The methyl group in thymine can be lost as a radical. The amino group in cytosine can be eliminated.
Comparative Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference(s) |
| Uracil | GC-MS (EI) | 112 (M⁺) | 69, 42 | [7] |
| Thymine | GC-MS (EI) | 126 (M⁺) | 83, 42 | [7][28] |
| Cytosine | GC-EI-TOF | 111 (M⁺) | 95, 68 | [7] |
| 5-Fluorouracil | EI | 130 (M⁺) | 87, 42 | [28] |
Fragmentation patterns are highly dependent on the ionization method and energy.
Experimental Protocol: Mass Spectrometry (e.g., GC-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane). For GC-MS, derivatization (e.g., silylation) may be required to increase volatility.
-
Instrumentation :
-
Inlet : Inject the sample into the Gas Chromatograph (GC) for separation. The GC column temperature program is optimized to separate the analyte from impurities.
-
Ion Source : The analyte is ionized as it elutes from the GC column (e.g., using a 70 eV electron beam for EI).
-
Mass Analyzer : The resulting ions are separated based on their m/z ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic comparison of pyrimidine analogs reveals a clear and predictable relationship between chemical structure and spectral output. Substituents at the C4, C5, and C6 positions introduce distinct changes in electronic transitions (UV-Vis), vibrational modes (IR), nuclear shielding (NMR), and fragmentation pathways (MS). By understanding these causal relationships and employing standardized experimental protocols, researchers can confidently identify and characterize these vital compounds. This guide serves as a foundational reference, empowering scientists in drug discovery and molecular biology to leverage the full potential of spectroscopic analysis in their work. The consistent and rigorous application of these techniques, adhering to standards set forth by bodies like IUPAC, is paramount for generating high-quality, reproducible data.[8][9][10][11]
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Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (n.d.). MDPI. Retrieved from
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Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Retrieved from [Link]
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FTIR spectrum of 5-fluorouracil. (n.d.). ResearchGate. Retrieved from [Link]
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Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. (n.d.). PMC. Retrieved from [Link]
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Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. (2023). Preprints.org. Retrieved from [Link]
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Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. (n.d.). American Chemical Society. Retrieved from [Link]
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DNA Studies: Latest Spectroscopic and Structural Approaches. (n.d.). PMC. Retrieved from [Link]
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Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). PMC. Retrieved from [Link]
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Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. (2017). PubMed. Retrieved from [Link]
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2D IR Spectroscopy of Nucleic Acid Bases and the Folding of DNA Aptamers. (n.d.). ResearchGate. Retrieved from [Link]
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a IR spectrum of 5-fluoro-uracil. b Calculated IR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC. Retrieved from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. Retrieved from [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Royal Society of Chemistry. Retrieved from [Link]
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5-Fluorouracil as a Phosensitiser. (n.d.). In Vivo. Retrieved from [Link]
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FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). (n.d.). De Gruyter. Retrieved from [Link]
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Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Thermochemistry of Uracil, Thymine, Cytosine, and Adenine. (n.d.). ResearchGate. Retrieved from [Link]
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Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. (2025). American Chemical Society. Retrieved from [Link]
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Electronic spectra of nucleic acid bases. I. Interpretation of the in-plane spectra with the aid of all valence electron MO-CIA [configuration interaction] calculations. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed. Retrieved from [Link]
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X-ray Absorption Spectroscopy of the Nucleotide Bases at the Carbon, Nitrogen, and Oxygen K-Edges. (n.d.). ACS Publications. Retrieved from [Link]
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Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved from [Link]
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1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved from [Link]
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Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. Retrieved from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [Link]
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The Modern Alchemist's Mortar and Pestle: A Comparative Guide to Grindstone Chemistry for Dihydropyrimidine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of dihydropyrimidines (DHPMs) and their derivatives represents a cornerstone of heterocyclic chemistry. These scaffolds are integral to a wide array of pharmacologically active compounds. The classical approach to their synthesis, the Biginelli reaction, has been a staple for over a century. However, the growing imperative for sustainable and efficient chemical practices has catalyzed the exploration of alternative methodologies. This guide provides an in-depth comparison of the traditional solvent-based Biginelli reaction with a powerful, green alternative: grindstone chemistry. We will delve into the mechanistic underpinnings, provide tangible experimental data, and offer detailed protocols to demonstrate the superiority of this solvent-free technique in many applications.
The Limitations of Tradition: A Case for Greener Synthesis
The conventional Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically relies on strong acid catalysts and organic solvents, often requiring prolonged reaction times at elevated temperatures.[1] This approach, while effective, presents several drawbacks in the modern laboratory, including the use of hazardous solvents, significant energy consumption, and often, modest yields. These limitations have spurred the development of more environmentally benign and efficient synthetic routes.
Grindstone Chemistry: A Paradigm Shift in DHPM Synthesis
Grindstone chemistry, a form of mechanochemistry, utilizes mechanical force to induce chemical reactions in the solid state, often in the absence of any solvent.[2] This technique, reminiscent of ancient apothecary practices but refined with modern understanding, offers a compelling alternative for the synthesis of dihydropyrimidines. The advantages are numerous and significant, including markedly reduced reaction times, often higher yields, operational simplicity, and a dramatic reduction in solvent waste, aligning perfectly with the principles of green chemistry.[3]
The mechanical grinding of reactants creates intimate contact between the molecules, increases the surface area for reaction, and can generate localized "hot spots" of high energy, all of which contribute to accelerating the reaction rate. In the context of the Biginelli reaction, grindstone chemistry facilitates the necessary bond formations without the need for a solvent to mediate the interactions between reactants.
Mechanistic Insights: The Biginelli Reaction Under Mechanical Force
The mechanism of the Biginelli reaction has been a subject of debate, with three primary pathways proposed: the iminium, enamine, and Knoevenagel intermediate routes. While the exact mechanism under mechanochemical conditions is still an area of active research, it is believed to follow a similar course to the solution-phase reaction, with the mechanical energy facilitating the key steps.
The most widely accepted pathway for the acid-catalyzed Biginelli reaction begins with the condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidine core. Under grindstone conditions, the catalyst and the mechanical energy work in concert to promote these steps efficiently in the solid state.
Figure 1: Proposed mechanism of the Biginelli reaction.
A Head-to-Head Comparison: Grindstone vs. Conventional Synthesis
The true measure of a synthetic methodology lies in its performance. Below is a comparative analysis of the grindstone technique and the conventional solvent-based method for the synthesis of representative dihydropyrimidines. The data clearly illustrates the advantages of the solvent-free approach.
| Compound | Method | Catalyst | Solvent | Time | Yield (%) |
| 1 | Grindstone | CuCl₂·2H₂O / HCl | None | 10-15 min | 92 |
| 1 | Conventional | HCl | Ethanol | 4-5 hours | 78 |
| 2 | Grindstone | CuCl₂·2H₂O / HCl | None | 10-15 min | 94 |
| 2 | Conventional | HCl | Ethanol | 4-5 hours | 82 |
Table 1: Comparative data for the synthesis of dihydropyrimidine derivatives. Compound 1: 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Compound 2: 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Experimental Protocols
To provide a practical guide for implementation, detailed step-by-step methodologies for both the grindstone and conventional techniques are provided below.
Experimental Workflow: Grindstone Chemistry
Figure 2: Experimental workflow for grindstone synthesis.
Protocol: Grindstone Synthesis of Dihydropyrimidines using CuCl₂·2H₂O/HCl
-
Reactant Preparation: In a mortar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of CuCl₂·2H₂O (0.1 mmol).
-
Initiation: Add 2-3 drops of concentrated HCl to the mixture.
-
Grinding: Grind the mixture with a pestle for 10-15 minutes at room temperature. The reaction progress can often be observed by a change in the consistency of the mixture, which typically becomes a thick paste and then solidifies.
-
Work-up: After the reaction is complete, wash the solid product with cold water.
-
Purification: Collect the crude product by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidine.
Protocol: Conventional Solvent-Based Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of concentrated HCl.
-
Heating: Reflux the reaction mixture for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol.
The Causality Behind Experimental Choices in Grindstone Chemistry
The success of the grindstone method hinges on several key factors:
-
Choice of Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis or Brønsted acid, such as CuCl₂·2H₂O or a few drops of HCl, significantly accelerates the reaction. The catalyst activates the aldehyde carbonyl group towards nucleophilic attack and facilitates the cyclization and dehydration steps. The solid nature of many catalysts also makes them ideal for this solvent-free approach.
-
Grinding Time and Force: The duration and vigor of grinding are critical parameters. Sufficient grinding ensures intimate mixing of the reactants and provides the necessary mechanical energy to overcome the activation barrier of the reaction. Over-grinding is generally not a concern, but the reaction is often complete within a short period.
-
Absence of Solvent: The elimination of a solvent is the most significant departure from the conventional method. In the solid state, the high concentration of reactants leads to a faster reaction rate. Furthermore, the absence of a solvent simplifies the work-up and purification process, as the product often precipitates directly from the reaction mixture in high purity.
Conclusion: A Clear Winner for Modern Synthesis
The grindstone chemistry approach to dihydropyrimidine synthesis represents a significant advancement over traditional solvent-based methods. It is a powerful demonstration of the principles of green chemistry in action, offering a pathway to these valuable heterocyclic compounds that is not only more environmentally friendly but also more efficient in terms of time, energy, and often, yield. For laboratories and industries looking to modernize their synthetic practices, the adoption of grindstone chemistry is a logical and impactful step forward. The simplicity of the technique, coupled with its numerous benefits, makes it an invaluable tool for any researcher in the field of organic and medicinal chemistry.
References
- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Bose, A. K., Pednekar, S., Ganguly, S. N., Chakraborty, G., & Manhas, M. S. (2004). A simplified green chemistry approach to the Biginelli reaction using ‘Grindstone Chemistry’. Tetrahedron Letters, 45(45), 8351-8353.
- Gawande, M. B., Branco, P. S., & Varma, R. S. (2013). Nano-catalysis: a versatile and sustainable tool for green organic synthesis. Chemical Society Reviews, 42(8), 3371-3393.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,4-Dimethoxy-6-methylpyrimidine
An In-Depth Operational and Safety Directive for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. The integrity of our research and the safety of our laboratory personnel are paramount. This guide provides a comprehensive, step-by-step directive for the safe handling of 2,4-Dimethoxy-6-methylpyrimidine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of 2,4-Dimethoxy-6-methylpyrimidine
Before handling any chemical, a thorough understanding of its potential hazards is critical. 2,4-Dimethoxy-6-methylpyrimidine is classified with the following hazards:
These classifications necessitate a stringent set of handling protocols to minimize exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2,4-Dimethoxy-6-methylpyrimidine. The following table outlines the minimum required PPE, with explanations for the selection of each.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield | Standard safety glasses are insufficient. Tight-sealing goggles are mandatory to protect against dust particles and splashes. A face shield worn over goggles is required when there is a significant risk of splashing or when handling larger quantities[3][4]. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves provide adequate short-term protection for handling small quantities[3][5][6]. For prolonged contact or when handling larger amounts, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use[7][8]. |
| Body Protection | Flame-resistant laboratory coat | A lab coat should be worn fully buttoned to provide maximum skin coverage[3]. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended[3]. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | A respirator should be used if engineering controls like a fume hood are not available or if there is a risk of exceeding exposure limits. A particulate filter is recommended for solid compounds[2][3]. Use of a respirator requires proper training, fit-testing, and medical evaluation[4][5]. |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot to protect against spills[5]. |
Step-by-Step Operational Protocol for Handling 2,4-Dimethoxy-6-methylpyrimidine
This protocol outlines the safe handling of 2,4-Dimethoxy-6-methylpyrimidine from receipt to disposal.
3.1. Receiving and Storage
-
Inspect upon Arrival: Visually inspect the container for any signs of damage or leakage. If compromised, follow the spill response protocol.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and date of receipt[9].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials[9]. The container should be kept tightly closed[10][11]. Store in a locked cabinet to prevent unauthorized access[9].
3.2. Preparation for Use
-
Designated Area: Designate a specific area for handling, preferably within a chemical fume hood to minimize inhalation exposure[5].
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[5].
-
Gather Materials: Assemble all necessary equipment and reagents before beginning work to minimize movement in and out of the designated handling area.
3.3. Handling and Use
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use a disposable weighing boat.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area[5][12]. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[7][8].
Emergency Procedures: Spill and Exposure Response
4.1. Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
